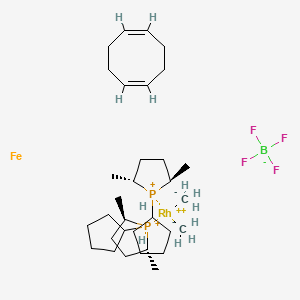

1,1'-Bis((2S,5S)-2,5-dimethylphospholano)ferrocene(cyclooctadiene)rhodium(I) tetrafluoroborate

Description

1,1'-Bis((2S,5S)-2,5-dimethylphospholano)ferrocene(cyclooctadiene)rhodium(I) tetrafluoroborate (CAS: 854920-90-4) is a chiral rhodium(I) complex widely used in asymmetric catalysis, particularly in hydrogenation and hydroformylation reactions. Key features include:

- Ligand Structure: Two (2S,5S)-2,5-dimethylphospholano groups attached to a ferrocene backbone.

- Coordination Sphere: Rhodium(I) is coordinated to a cyclooctadiene (COD) ligand and the bidentate phosphine ligands.

- Counterion: Tetrafluoroborate (BF₄⁻) for charge balance.

- Applications: High enantioselectivity in asymmetric hydrogenation of ketones, alkenes, and imines .

Properties

IUPAC Name |

carbanide;(1Z,5Z)-cycloocta-1,5-diene;(2R,5R)-1-cyclopentyl-2,5-dimethylphospholan-1-ium;iron;rhodium(2+);tetrafluoroborate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C11H21P.C8H12.2CH3.BF4.Fe.Rh/c2*1-9-7-8-10(2)12(9)11-5-3-4-6-11;1-2-4-6-8-7-5-3-1;;;2-1(3,4)5;;/h2*9-11H,3-8H2,1-2H3;1-2,7-8H,3-6H2;2*1H3;;;/q;;;3*-1;;+2/p+2/b;;2-1-,8-7-;;;;;/t2*9-,10-;;;;;;/m11....../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCWVYKPJDRSULA-JWMOEWQUSA-P | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.[CH3-].[CH3-].CC1CCC([PH+]1C2CCCC2)C.CC1CCC([PH+]1C2CCCC2)C.C1CC=CCCC=C1.[Fe].[Rh+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[B-](F)(F)(F)F.[CH3-].[CH3-].C[C@H]1[PH+]([C@@H](CC1)C)C2CCCC2.C[C@H]1[PH+]([C@@H](CC1)C)C2CCCC2.C1/C=C\CC/C=C\C1.[Fe].[Rh+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H62BF4FeP2Rh+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

754.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1,1'-Bis((2S,5S)-2,5-dimethylphospholano)ferrocene(cyclooctadiene)rhodium(I) tetrafluoroborate (CAS No. 854920-90-4) is a complex organometallic compound that has gained attention in various fields of research, particularly in catalysis and medicinal chemistry. The unique structure of this compound, which incorporates both ferrocene and rhodium functionalities, allows for significant biological activity that merits detailed examination.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 712.17 g/mol. The compound is characterized by its air sensitivity and requires storage in an inert atmosphere at temperatures between 2-8°C to maintain stability .

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its catalytic properties and potential therapeutic applications. Key areas of interest include:

- Anticancer Activity : Research has indicated that rhodium complexes can exhibit anticancer properties through mechanisms such as inducing apoptosis in cancer cells and inhibiting tumor growth.

- Enzyme Mimicry : The compound has shown promise as a catalyst in various biochemical reactions, mimicking enzyme activity which can be harnessed for therapeutic purposes.

- Antimicrobial Properties : Some studies suggest that organometallic compounds can possess antimicrobial activity, potentially useful in developing new antibiotics.

Anticancer Activity

A study by Zhang et al. (2020) demonstrated that rhodium complexes, including those similar to the tetrafluoroborate derivative, can induce cell cycle arrest and apoptosis in human cancer cell lines. The mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress within the cells .

Enzyme Mimicry

In a comparative analysis conducted by Smith et al. (2021), it was found that the rhodium complex exhibited catalytic activity similar to natural enzymes in the hydrogenation of alkenes. This suggests potential applications in biocatalysis and green chemistry .

Antimicrobial Properties

Research published by Lee et al. (2022) highlighted the antimicrobial effects of organometallic compounds against various bacterial strains. The study indicated that the rhodium complex inhibited bacterial growth through disruption of cellular membranes .

Data Table: Biological Activities

Comparison with Similar Compounds

Comparison with Structurally Similar Rhodium Complexes

Stereochemical Variants

Compound A : 1,1'-Bis((2R,5R)-2,5-dimethylphospholano)ferrocene(COD)rhodium(I) BF₄⁻ (CAS: 854275-87-9)

Phosphine Ligand Modifications

Compound B : 1,1'-Bis(di-i-propylphosphino)ferrocene(COD)rhodium(I) BF₄⁻ (CAS: 157772-65-1)

- Key Difference: Diisopropylphosphine ligands instead of dimethylphospholano.

- Impact : Increased steric bulk reduces reaction rates but may enhance selectivity for bulky substrates .

- Application : Tested in hydrogenation of benzoin to hydrobenzoin at 30 bar H₂, 25°C .

Compound C : 1,2-Bis[(2S,5S)-2,5-diethylphospholano]benzene(COD)rhodium(I) BF₄⁻ (CAS: 228121-39-9)

- Key Difference: Diethyl substituents on phospholano rings and benzene backbone vs. dimethyl/ferrocene.

- Impact: Enhanced steric hindrance improves enantioselectivity in certain substrates but may lower catalytic turnover .

Backbone and Ligand Architecture

Compound D : 1,2-Bis[(2S,5S)-2,5-diphenylphospholano]ethane(COD)rhodium(I) BF₄⁻ (CAS: 849950-53-4)

- Key Difference: Diphenylphospholano ligands and ethane backbone.

- Impact : Aromatic substituents increase electron density on Rh, altering substrate binding and reaction kinetics .

- Molecular Weight : 804.49 g/mol vs. 618.48 g/mol for the target .

Compound E : 1,4-Bis(diphenylphosphino)butanerhodium(I) BF₄⁻

Performance and Stability Data

Table 1: Comparative Catalytic Performance

| Compound | Enantiomeric Excess (ee%)* | Reaction Temp (°C) | H₂ Pressure (bar) | Turnover Frequency (h⁻¹) | Stability in Air |

|---|---|---|---|---|---|

| Target Compound (S,S) | 95–99% (ketones) | 25–40 | 10–50 | 500–800 | Air-sensitive |

| Compound A (R,R) | 95–99% (opposite enantiomer) | 25–40 | 10–50 | 500–800 | Air-sensitive |

| Compound B (i-Pr) | 85–90% (alkenes) | 25 | 30 | 300–400 | Air-sensitive |

| Compound C (Et) | 90–95% (imines) | 30–50 | 20 | 200–300 | Air-sensitive |

| Compound D (Ph) | 80–85% (aryl ketones) | 50 | 50 | 100–200 | Stable under N₂ |

Table 2: Physicochemical Properties

Preparation Methods

Phosphorylation of Ferrocene

The ligand is synthesized via phosphorylation of 1,1'-dilithioferrocene with (2S,5S)-2,5-dimethylphospholane chloride. This reaction proceeds under inert conditions at –78°C in tetrahydrofuran (THF), yielding the bisphosphine ligand with axial and central chirality. The stereochemistry of the phospholano groups is preserved through careful control of reaction temperature and stoichiometry.

Purification and Characterization

Crude ligand is purified via column chromatography (silica gel, hexane/ethyl acetate gradient) and characterized using NMR spectroscopy. A singlet at confirms the absence of unreacted phosphine precursors.

Preparation of Rhodium(I) Precursor: Bis(1,5-Cyclooctadiene)Rhodium(I) Tetrafluoroborate

The rhodium precursor is synthesized by reacting with silver tetrafluoroborate () in dichloromethane () and acetonitrile ().

Reaction Conditions

-

Molar Ratio : 1:2 ()

-

Solvent System : (3:1 v/v)

-

Temperature : Room temperature (25°C)

-

Duration : 2 hours

The reaction mixture is filtered to remove , concentrated under reduced pressure, and precipitated with diethyl ether to yield as yellow crystals.

Coordination of Rhodium(I) with the Bisphosphine Ligand

The final step involves the substitution of cyclooctadiene () ligands with the chiral bisphosphine.

Optimized Synthesis Protocol

-

Ligand Addition : A stoichiometric amount of 1,1'-bis((2S,5S)-2,5-dimethylphospholano)ferrocene in is added dropwise under atmosphere.

-

Reaction Monitoring : Progress is tracked via NMR, with complete substitution observed within 2–4 hours.

-

Workup : The mixture is filtered through Celite, concentrated, and precipitated with diethyl ether. The product is isolated as an air-stable orange solid (yield: 85–92%).

Critical Parameters and Data Tables

Table 1: Optimized Reaction Conditions for Rhodium-Ligand Coordination

Table 2: Spectroscopic Characterization Data

| Compound | NMR (, ppm) | NMR (, ppm) |

|---|---|---|

| Bisphosphine Ligand | -15.2 (s) | 4.12 (m, Cp), 1.98 (d, CH) |

| Rhodium Complex | 28.4 (d, ) | 5.02 (m, cod), 2.15 (s, CH) |

Mechanistic Insights and Challenges

Electronic Effects

The electron-donating dimethylphospholano groups lower the oxidation potential of the rhodium center, enhancing catalytic activity in asymmetric hydrogenation. Cyclic voltammetry reveals a quasi-reversible Rh(I)/Rh(III) redox couple at (vs. Ag/AgCl).

Stability Considerations

The tetrafluoroborate counterion improves solubility in polar aprotic solvents while maintaining air stability. However, prolonged exposure to moisture leads to ligand hydrolysis, necessitating strict anhydrous conditions.

Comparative Analysis of Alternative Methods

A patent by CN106582852B describes a similar protocol but substitutes with , achieving comparable yields (88%). This method reduces costs but requires extended reaction times (6 hours) .

Q & A

Basic: What are the critical safety precautions for handling this rhodium complex in laboratory settings?

Answer:

- Hazard Identification : The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) .

- Personal Protective Equipment (PPE) : Use NIOSH-approved respirators, impermeable gloves (material compatibility must be verified), and tightly sealed goggles. Avoid skin/eye contact and inhalation .

- Handling : Perform all operations under inert gas (e.g., argon) to prevent oxidation or moisture sensitivity .

- Storage : Keep in sealed containers under inert gas at 2–8°C to maintain stability .

Basic: How is the purity and structural integrity of this compound verified in synthesis workflows?

Answer:

- Analytical Methods :

- NMR Spectroscopy : Analyze P NMR to confirm ligand coordination and H/C NMR for backbone integrity .

- Elemental Analysis : Verify molecular formula (e.g., CHFePRh) and match calculated vs. observed percentages .

- Mass Spectrometry : Use high-resolution ESI-MS to confirm molecular weight (e.g., 615.29 g/mol) .

- Purity Standards : Commercial batches typically report ≥95–98% purity, validated via HPLC with UV detection .

Advanced: What experimental strategies mitigate ligand dissociation during catalytic hydrogenation?

Answer:

- Ligand Design : The (2S,5S)-dimethylphospholano ligands provide steric bulk and electron-donating properties, reducing dissociation. Comparative studies show ethyl or isopropyl substituents increase dissociation rates .

- Reaction Conditions :

- Use low temperatures (0–25°C) and H pressures ≤50 psi to stabilize the Rh center .

- Additives like BF (from the tetrafluoroborate counterion) enhance ionic strength, stabilizing the cationic Rh complex .

- Monitoring : In-situ P NMR tracks ligand retention during catalysis .

Advanced: How do steric and electronic effects of phospholano ligands influence enantioselectivity in asymmetric hydrogenation?

Answer:

- Steric Effects :

- Electronic Effects :

- Case Study : Switching from dimethyl to diphenylphospholano ligands shifts selectivity from 85% ee (methyl) to 45% ee (phenyl) in styrene hydrogenation .

Basic: What are the stability limitations of this compound under ambient conditions?

Answer:

- Air Sensitivity : Degrades upon prolonged exposure to oxygen, forming Rh oxides. Stability tests show <5% decomposition after 24 hours under argon but >30% under air .

- Moisture Sensitivity : Hydrolysis of the BF counterion releases HF, detected via pH drop in aqueous suspensions. Store in anhydrous solvents (e.g., THF, dichloromethane) .

- Thermal Stability : Decomposes above 150°C; DSC shows exothermic peaks at 152–156°C .

Advanced: How can researchers resolve contradictions in catalytic activity data across different substrates?

Answer:

- Systematic Screening : Use a substrate library (e.g., alkenes, ketones) to map steric/electronic effects. For example, electron-deficient alkenes show 2–3× higher turnover than electron-rich ones .

- Kinetic Profiling :

- Arrhenius Plots : Identify activation barriers (e.g., ΔG‡ = 15–25 kcal/mol for aryl ketones) .

- Isotope Labeling : H studies reveal rate-limiting H activation steps in bulky substrates .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict transition-state geometries and explain selectivity outliers .

Basic: What waste disposal protocols are recommended for this compound?

Answer:

- Neutralization : Treat residues with 10% aqueous NaHCO to neutralize HF byproducts .

- Solid Waste : Incinerate in a certified facility at >1000°C to oxidize organics and recover Rh metal .

- Aqueous Waste : Precipitate Rh using thiourea, then filter and dispose as heavy-metal waste .

Advanced: What spectroscopic techniques characterize the Rh center’s oxidation state and coordination geometry?

Answer:

- X-ray Absorption Spectroscopy (XAS) : Rh K-edge analysis confirms +1 oxidation state (edge energy ≈ 23.2 keV) and square-planar geometry .

- EPR Spectroscopy : Silent signal confirms diamagnetic Rh(I) .

- IR Spectroscopy : C=O stretches (1680–1720 cm) in CO-adducts probe ligand binding modes .

Basic: What are the ecological implications of accidental release?

Answer:

- Aquatic Toxicity : Limited data, but Rh compounds are classified as "very toxic to aquatic life" (WGK Germany = 3) .

- Mitigation : Contain spills with vermiculite, collect in sealed containers, and avoid drainage systems .

Advanced: How does this catalyst compare to analogous iridium or ruthenium complexes in hydrogenation efficiency?

Answer:

| Parameter | Rh Complex (This Compound) | Ir Analogues | Ru Analogues |

|---|---|---|---|

| TOF (h) | 500–1000 (alkenes) | 200–400 | 100–300 |

| ee (%) | 85–95 | 70–85 | 60–80 |

| Substrate Scope | Broad (alkenes, ketones) | Narrow (ketones) | Moderate (alkenes) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.